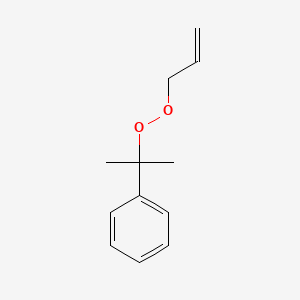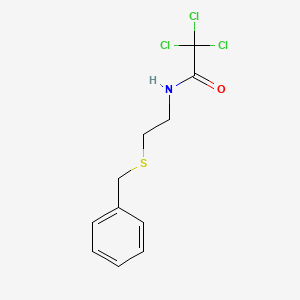![molecular formula C10H15ClN2O2 B13770405 [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride CAS No. 67049-79-0](/img/structure/B13770405.png)
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride: is a quaternary ammonium salt derived from the combination of dimethylcarbamoyl and phenyl groups with a methanaminium cation . This compound is used primarily in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride typically involves the reaction of dimethylcarbamoyl chloride with a phenylmethanaminium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ammonium salts.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules .
Biology: The compound is used in biological research to study the effects of quaternary ammonium salts on cellular processes and membrane permeability .
Medicine: In medicine, it is investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry: Industrially, the compound is used in the formulation of disinfectants and antiseptics .
Mécanisme D'action
The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium bromide: Used in various industrial and laboratory applications.
Tetrabutylammonium chloride: Commonly used in phase-transfer catalysis.
Uniqueness: Compared to these similar compounds, [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride offers unique properties such as higher stability under various conditions and a broader spectrum of antimicrobial activity .
Propriétés
Numéro CAS |
67049-79-0 |
|---|---|
Formule moléculaire |
C10H15ClN2O2 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12(2)10(13)14-9-6-4-3-5-8(9)7-11;/h3-6H,7,11H2,1-2H3;1H |
Clé InChI |
SLWAOBSMOFJRPB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC=CC=C1C[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


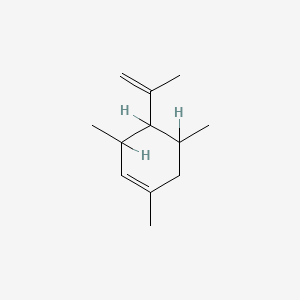
![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
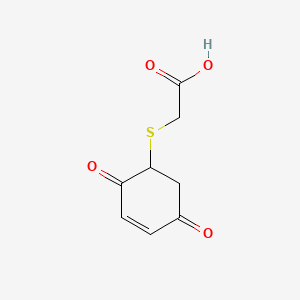
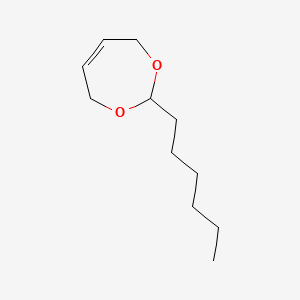
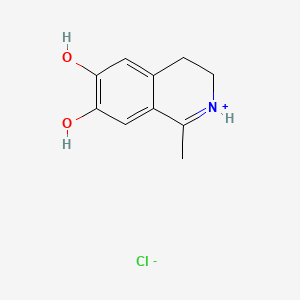
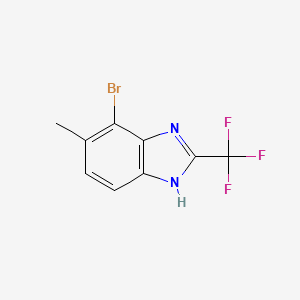

![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)

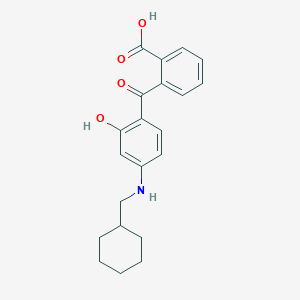
![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

